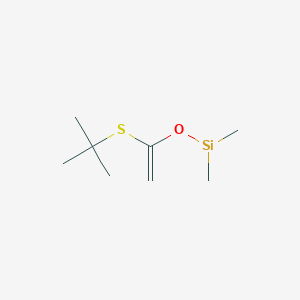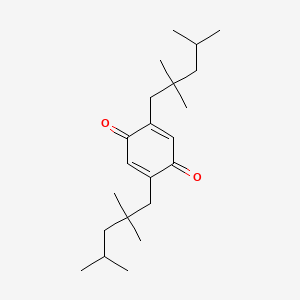
2,5-Bis(2,2,4-trimethylpentyl)cyclohexa-2,5-diene-1,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Bis(2,2,4-trimethylpentyl)cyclohexa-2,5-diene-1,4-dione is an organic compound with the molecular formula C20H34O2 It is a derivative of cyclohexa-2,5-diene-1,4-dione, where the hydrogen atoms at positions 2 and 5 are replaced by 2,2,4-trimethylpentyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(2,2,4-trimethylpentyl)cyclohexa-2,5-diene-1,4-dione typically involves the alkylation of cyclohexa-2,5-diene-1,4-dione with 2,2,4-trimethylpentyl halides under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the deprotonation of the diene, allowing it to react with the alkyl halide to form the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations are crucial for optimizing the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Bis(2,2,4-trimethylpentyl)cyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the diene to a more saturated cyclohexane derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trimethylpentyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions to facilitate the reaction.
Major Products
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Saturated cyclohexane derivatives.
Substitution: Various substituted cyclohexa-2,5-diene-1,4-dione derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2,5-Bis(2,2,4-trimethylpentyl)cyclohexa-2,5-diene-1,4-dione has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate or in drug delivery systems.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 2,5-Bis(2,2,4-trimethylpentyl)cyclohexa-2,5-diene-1,4-dione involves its interaction with molecular targets such as enzymes or receptors. The compound can undergo redox reactions, altering the oxidation state of its molecular targets and affecting their activity. Additionally, its ability to undergo substitution reactions allows it to modify biomolecules, potentially leading to changes in their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Bis(phenylamino)-1,4-benzoquinone: A similar compound with phenylamino groups instead of trimethylpentyl groups.
2,5-Bis(o-tolylamino)cyclohexa-2,5-diene-1,4-dione: Another derivative with o-tolylamino groups.
Uniqueness
2,5-Bis(2,2,4-trimethylpentyl)cyclohexa-2,5-diene-1,4-dione is unique due to the presence of bulky trimethylpentyl groups, which can influence its steric and electronic properties. This makes it distinct from other similar compounds and can affect its reactivity and interactions with other molecules.
Propriétés
Numéro CAS |
666176-39-2 |
|---|---|
Formule moléculaire |
C22H36O2 |
Poids moléculaire |
332.5 g/mol |
Nom IUPAC |
2,5-bis(2,2,4-trimethylpentyl)cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C22H36O2/c1-15(2)11-21(5,6)13-17-9-20(24)18(10-19(17)23)14-22(7,8)12-16(3)4/h9-10,15-16H,11-14H2,1-8H3 |
Clé InChI |
PTMOPCGJUXXATC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC(C)(C)CC1=CC(=O)C(=CC1=O)CC(C)(C)CC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


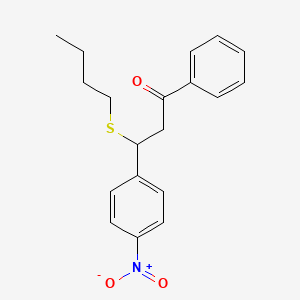

![9-methyl-1,9a-dihydropyrazolo[3,4-b]quinoxaline](/img/structure/B12532738.png)
![Phenol, 3-[[[5-(5-quinolinyl)-3-pyridinyl]amino]methyl]-](/img/structure/B12532756.png)
![1-[(1R,5S)-5-ethyl-1,3,3-trimethylcyclohexyl]pyrrolidine](/img/structure/B12532759.png)
![5'-Amino-3'-{[(benzyloxy)carbonyl]amino}-3',5'-dideoxythymidine](/img/structure/B12532760.png)
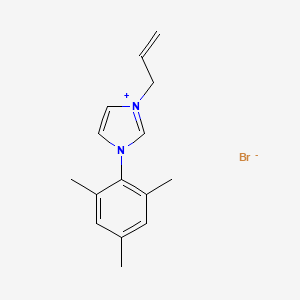
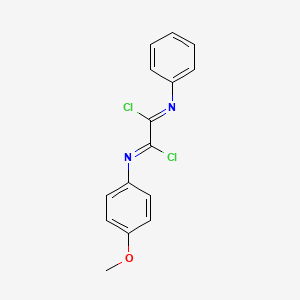
![Benzeneacetic acid, 4-([1,1'-biphenyl]-2-ylmethoxy)-](/img/structure/B12532767.png)
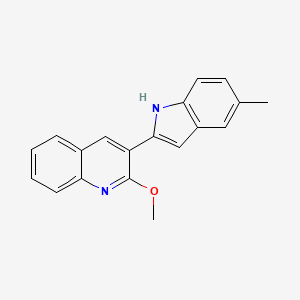
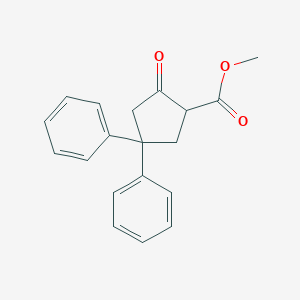
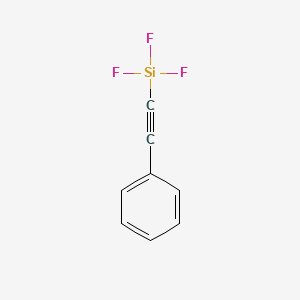
![5-[2-(2-Hydroxy-3,4-dioxocyclohexa-1,5-dien-1-yl)hydrazinyl]naphthalene-1-sulfonic acid](/img/structure/B12532780.png)
